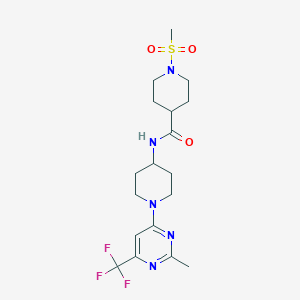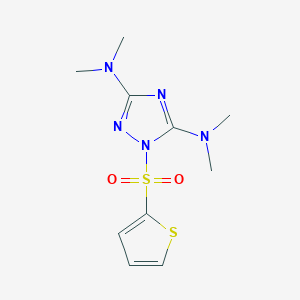
2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research. It is a potent protein modification reagent that has been used in various biochemical and biophysical studies. FPOP is a highly reactive molecule that can covalently modify solvent-exposed amino acid residues in proteins.
Scientific Research Applications
Fluoroionophores Development A study by Hong et al. (2012) focused on the development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives. These compounds, including analogs of 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, showed specific metal recognition properties, particularly for zinc and cadmium ions. This research contributes to the development of sensors and staining methods for cellular metal detection in both organic and semi-aqueous solutions (Hong et al., 2012).
Kinase Inhibitors Study Another study by Caballero et al. (2011) involved the docking and quantitative structure–activity relationship (QSAR) studies of fluoro-aniline derivatives, which are structurally similar to 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide. These compounds were evaluated as c-Met kinase inhibitors, a target in cancer treatment. The study provided insights into molecular features contributing to high inhibitory activity and predictive models for biological activities, offering a path toward designing effective cancer therapeutics (Caballero et al., 2011).
Antiproliferative Activity in Cancer Research Alqahtani et al. (2020) synthesized new pyridine-linked thiazole derivatives, related to 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, and studied their antiproliferative activities. These compounds showed promising activity against various cancer cell lines, suggesting potential applications in cancer therapy (Alqahtani & Bayazeed, 2020).
Supramolecular Architectures and Chemical Properties Khalid et al. (2021) investigated novel pyridine-based hydrazone derivatives, structurally related to the compound . They studied their structures using spectral analysis and X-ray crystallography, providing insights into their chemical properties, including non-covalent interactions and molecular orbitals. Such studies are crucial for understanding the compound's potential applications in materials science and molecular engineering (Khalid et al., 2021).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13-6-8-15(9-7-13)22-11-14(10-19(22)24)21-18(23)12-25-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVRYCUMNZSXJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2372013.png)
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)








